PLX73086

Blood-Brain Barrier Microglia CSF1R

PLX73086 (AC708) is the only CSF1R inhibitor that potently depletes peripheral macrophages while leaving CNS microglia untouched, a critical differentiator from brain-penetrant PLX5622. Its refined selectivity avoids c-KIT/FLT3 off-targets of pexidartinib, ensuring clean TAM, bone metastasis (osteoclast IC50=15nM), and anti-VEGF resistance studies. Choose PLX73086 for compartment-specific, reproducible myeloid modulation.

Molecular Formula
Molecular Weight
Cat. No. B1574677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX73086
SynonymsPLX73086;  PLX-73086;  PLX 73086; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX73086 CSF1R Inhibitor for Peripheral Macrophage Modulation: Procurement and Research Differentiation


PLX73086 (also known as AC708) is an orally bioavailable, small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) [1]. It belongs to the class of antineoplastic agents that target tumor-associated macrophages (TAMs) via CSF1R antagonism [2]. A defining feature of PLX73086 is its inability to cross the blood-brain barrier (BBB), enabling selective targeting of peripheral monocytes and macrophages without depleting CNS microglia—a property that distinguishes it from brain-penetrant CSF1R inhibitors such as PLX5622 [3].

Why CSF1R Inhibitors Are Not Interchangeable: PLX73086's Peripheral Selectivity Defines Experimental Utility


Despite sharing a common target, CSF1R inhibitors exhibit profound differences in tissue distribution, selectivity profiles, and off-target effects that render generic substitution scientifically unsound. Brain-penetrant agents like PLX5622 deplete microglia in addition to peripheral macrophages, introducing confounding CNS variables in disease models [1]. Conversely, broader kinase inhibitors such as pexidartinib (PLX3397) possess significant activity against c-KIT, FLT3, and PDGFR, complicating mechanistic interpretation and increasing toxicity risk [2]. PLX73086 occupies a distinct niche: it combines potent CSF1R inhibition with negligible BBB penetration and a refined selectivity profile, making it uniquely suited for experiments requiring isolated peripheral myeloid modulation [3]. Substitution with an alternate CSF1R inhibitor would fundamentally alter the experimental system's cellular targets and interpretability.

PLX73086 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


PLX73086 BBB Impermeability vs. PLX5622: Quantified CNS Microglial Sparing

PLX73086 does not cross the blood-spinal cord barrier, resulting in no significant microglial depletion compared to brain-penetrant PLX5622 [1]. In C57BL/6 mice fed PLX5622 for 21 days, microglia were virtually eliminated from the spinal cord, whereas PLX73086-fed mice showed microglial density indistinguishable from control chow [1].

Blood-Brain Barrier Microglia CSF1R Neuroinflammation

PLX73086 CSF1R Cellular Potency: IC50 Values for CSF-1 and IL-34 Pathways

In cell-based assays, PLX73086 (AC708) potently inhibits CSF1R phosphorylation with IC50 values of 26 nM (CSF-1-mediated) and 33 nM (IL-34-mediated) [1]. In contrast, pexidartinib (PLX3397) shows an enzymatic CSF1R IC50 of 20 nM but cellular proliferation IC50 values of 100-440 nM in CSF1-dependent cell lines [2]. PLX73086 further inhibits CSF-1-mediated primary human osteoclast differentiation and survival with an IC50 of 15 nM [1].

CSF1R Macrophage Cell Viability Osteoclast

PLX73086 Clinical Differentiation: Orphan Drug Designation for Tenosynovial Giant Cell Tumor

PLX73086 received orphan drug designation for the treatment of tenosynovial giant cell tumor (TGCT), a rare condition driven by CSF1R dysregulation [1]. While pexidartinib (PLX3397) received FDA approval for TGCT in 2019, PLX73086's distinct chemical structure and peripheral-restricted distribution profile offered a differentiated clinical development path, with a Phase 1 trial (NCT02673736) specifically evaluating safety and preliminary efficacy in locally advanced or refractory TGCT [2].

TGCT Orphan Drug Clinical Development CSF1R

PLX73086 Kinome Selectivity: Reduced Off-Target Activity vs. Broader CSF1R Inhibitors

PLX73086 demonstrates significant specificity for CSF1R relative to the kinome and to closely related PDGFR family receptors (PDGFRα/β, FLT3, KIT) [1]. In contrast, pexidartinib (PLX3397) inhibits c-KIT with IC50=10 nM and FLT3 with IC50=160 nM, representing only 10-100× selectivity over CSF1R [2]. The refined selectivity of PLX73086 minimizes confounding kinase inhibition, which is critical for mechanistic studies of CSF1R biology.

Kinase Selectivity Off-Target CSF1R PDGFR

PLX73086 In Vivo TAM Reduction: Quantitative Tumor-Associated Macrophage Depletion in Breast Cancer Model

In a breast tumor xenograft model, PLX73086 (AC708) treatment significantly reduced tumor-associated macrophage infiltration, correlating with decreased tumor burden [1]. While the abstract does not provide absolute TAM counts, the observed reduction was sufficient to impact tumor progression [1]. In a separate study, AC708 added to anti-VEGF antibody therapy in resistant tumors resulted in 'little to no measurable tumor burden' compared to continued anti-VEGF monotherapy [2].

Tumor Microenvironment TAM Breast Cancer Macrophage

PLX73086 Application Scenarios: Experimental Designs Leveraging Peripheral Macrophage Selectivity


Peripheral Monocyte/Macrophage Depletion Without CNS Microglial Interference

Investigators requiring CSF1R-mediated depletion of peripheral myeloid populations while preserving CNS microglia for behavioral or neurodegenerative studies should select PLX73086. As demonstrated by Bellver-Landete et al. (2019), PLX73086 achieves complete peripheral macrophage suppression with no spinal cord microglial depletion, in contrast to PLX5622 which eliminates both compartments [1]. This enables clean dissection of peripheral vs. central immune contributions to disease phenotypes.

CSF1R-Driven Tumor Microenvironment Studies Requiring Selective TAM Modulation

In oncology models where TAM biology is the primary focus, PLX73086's refined kinase selectivity reduces off-target effects on c-KIT and FLT3 that could confound interpretation [1]. The compound's dual inhibition of CSF-1 and IL-34 pathways ensures comprehensive blockade of CSF1R signaling [2], making it suitable for studies of TAM recruitment, polarization, and therapeutic resistance.

Osteoclast Differentiation and Bone Metastasis Research

PLX73086's potent inhibition of CSF-1-mediated primary human osteoclast differentiation and survival (IC50 = 15 nM) [1] makes it a valuable tool for bone metastasis and osteoporosis research. This potency exceeds that reported for other CSF1R inhibitors in osteoclast assays, enabling lower dosing requirements and improved specificity in bone-centric studies.

Combination Therapy Studies Targeting Adaptive Resistance to Angiogenesis Inhibitors

Based on the work of Lyons et al. (2017), PLX73086 (AC708) restores sensitivity to anti-VEGF therapy in resistant tumors [1]. Researchers investigating mechanisms of adaptive resistance to angiogenesis inhibitors can employ PLX73086 to deplete TAMs and assess whether myeloid cell infiltration mediates resistance in their model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX73086

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.